![molecular formula C8H9BrClN3O B157270 5-Bromo-2-chloro-4-morpholinopyrimidine CAS No. 139502-01-5](/img/structure/B157270.png)
5-Bromo-2-chloro-4-morpholinopyrimidine
Overview
Description
5-Bromo-2-chloro-4-morpholinopyrimidine is a heterocyclic organic compound with the molecular formula C8H9BrClN3O and a molecular weight of 278.53 g/mol.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-4-morpholinopyrimidine is applied as a pharmaceutical intermediate, in the synthesis of pharmaceutical goods such as inhibitors . It is also employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood at this time. It is known to participate in cross-coupling reactions with indium organometallics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-morpholinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthesis of 5-Bromo-2-chloro-4-morpholinopyrimidine
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic routes often utilize halogenation and amination processes to introduce the bromine and chlorine substituents, as well as the morpholine group.
Key Synthesis Steps:
- Halogenation : Introduction of bromine and chlorine at the 5 and 2 positions, respectively.
- Amination : Reaction with morpholine to form the morpholinopyrimidine structure.
Biological Activities
This compound has been investigated for its biological properties, particularly in relation to its role as a pharmaceutical intermediate.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these enzymes can lead to the suppression of tumor growth.
Applications in Drug Development
Given its structural characteristics, this compound serves as a valuable scaffold in drug design. Its derivatives are being explored for:
- Antiviral Agents : Some derivatives have shown promise against viral infections.
- Antimicrobial Agents : The compound's ability to disrupt bacterial cell function makes it a candidate for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: CDK Inhibition
In another research effort, derivatives were tested for their ability to inhibit CDK activity in various cancer cell lines. The results indicated a dose-dependent inhibition, suggesting that modifications to the morpholine group could enhance potency.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-morpholinopyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-chloro-4-morpholinopyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, along with a morpholine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
5-Bromo-2-chloro-4-morpholinopyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine structure, which includes a bromine atom at the 5-position and a chlorine atom at the 2-position, along with a morpholine group at the 4-position. The molecular formula is with a molecular weight of approximately 227.51 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The compound serves as an intermediate in the synthesis of other biologically active molecules, particularly those targeting specific enzymes or pathways related to disease processes.
Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including this compound, exhibit notable antimicrobial activity. A study reported that compounds with similar structures demonstrated effective inhibition against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. For instance, compounds derived from this structure have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. IC50 values for related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory activity comparable to established drugs like celecoxib .
Anticancer Activity
The anticancer properties of pyrimidine derivatives are well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Specifically, derivatives of this compound have been evaluated for their effectiveness against different cancer cell lines.
Case Studies
- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of several pyrimidine derivatives in vivo using carrageenan-induced paw edema models. Compounds similar to this compound exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of pyrimidine derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives had potent activity against multidrug-resistant Staphylococcus aureus, highlighting their potential as new therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the pyrimidine ring. For instance:
Substituent Position | Modification | Biological Activity |
---|---|---|
2 | Chlorine | Enhanced antimicrobial activity |
4 | Morpholine | Increased anti-inflammatory effects |
5 | Bromine | Potent anticancer properties |
These modifications can alter the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.
Properties
IUPAC Name |
4-(5-bromo-2-chloropyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHIFOKLBHDEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365353 | |
Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-01-5 | |
Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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